molecular formula C4Br2Cl2F6 B13421690 1,4-Dibromo-2,3-dichlorohexafluorobutane CAS No. 375-42-8

1,4-Dibromo-2,3-dichlorohexafluorobutane

Cat. No.: B13421690
CAS No.: 375-42-8
M. Wt: 392.74 g/mol
InChI Key: PFSLUJSDDNGKIZ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dichlorohexafluorobutane is a halogenated hydrocarbon with the molecular formula C₄Br₂Cl₂F₆ and a molecular weight of 392.747 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated molecule. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,3-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific reaction conditions.

Industrial Production Methods

The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires specialized equipment to handle the reactive gases and to maintain the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,3-dichlorohexafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include halogenating agents like chlorine or bromine under UV light.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the compound, respectively.

Scientific Research Applications

1,4-Dibromo-2,3-dichlorohexafluorobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,3-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound’s halogen atoms can form strong bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various molecular pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,3-dichlorobutane
  • 1,4-Dibromo-2,3-dichloropentafluorobutane
  • 1,4-Dibromo-2,3-dichlorotetrafluorobutane

Uniqueness

1,4-Dibromo-2,3-dichlorohexafluorobutane is unique due to its high degree of halogenation, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of bromine, chlorine, and fluorine atoms, making it versatile for various applications.

Properties

CAS No.

375-42-8

Molecular Formula

C4Br2Cl2F6

Molecular Weight

392.74 g/mol

IUPAC Name

1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane

InChI

InChI=1S/C4Br2Cl2F6/c5-3(11,12)1(7,9)2(8,10)4(6,13)14

InChI Key

PFSLUJSDDNGKIZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)Br)(F)Cl)(C(F)(F)Br)(F)Cl

Origin of Product

United States

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